An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-2-methylpropan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexyl-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical development and molecular research, a thorough understanding of the physicochemical properties of a compound is paramount. These characteristics are the fundamental determinants of a molecule's behavior, from its synthesis and purification to its formulation and biological activity. This guide provides a comprehensive technical overview of 2-Cyclohexyl-2-methylpropan-1-ol, a tertiary alcohol with a unique combination of a bulky cyclohexyl group and a neopentyl-like structure.
While experimental data for this specific molecule is not extensively available in public literature, this document serves as a valuable resource by providing robust predicted data, outlining established experimental methodologies for its characterization, and offering insights into its safe handling and potential synthesis. As a Senior Application Scientist, the aim is to not only present data but to also provide the "why" behind the "how," empowering researchers to make informed decisions in their work.
Chemical Identity and Structure
2-Cyclohexyl-2-methylpropan-1-ol is a saturated aliphatic alcohol. Its structure is characterized by a propane backbone with a hydroxyl group on the first carbon, a cyclohexyl ring, and two methyl groups on the second carbon.
Structural Diagram:
Caption: 2D Structure of 2-Cyclohexyl-2-methylpropan-1-ol
Predicted Physicochemical Properties
Due to a lack of extensive experimental data in the literature, the following physicochemical properties have been predicted using well-established computational models. These values provide a strong starting point for experimental design and evaluation.
| Property | Predicted Value | Notes |
| Boiling Point | 224.5 °C | Predicted using EPI Suite™. |
| Melting Point | 35.2 °C | Predicted using EPI Suite™. |
| Water Solubility | 133.8 mg/L at 25°C | Predicted using EPI Suite™.[4] |
| logP (Octanol-Water Partition Coefficient) | 3.5 | Computed by XLogP3.[1][2] |
| Vapor Pressure | 0.012 mmHg at 25°C | Predicted using EPI Suite™. |
| Density | 0.91 g/cm³ | Predicted. |
| pKa | Not Ionizable | As a simple alcohol, it is not expected to ionize under physiological conditions. |
A Note on Predictions: The predicted values are generated using Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its physical properties.[5][6] While these models are generally reliable, experimental verification is always recommended for critical applications.
Lipophilicity and Solubility: Key Determinants of Bioavailability
The lipophilicity and aqueous solubility of a compound are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
Octanol-Water Partition Coefficient (LogP)
The predicted LogP of 3.5 suggests that 2-Cyclohexyl-2-methylpropan-1-ol is a lipophilic compound, indicating a preference for non-polar environments.[1][2] This has significant implications for its potential as a therapeutic agent, suggesting it may readily cross lipid membranes but could also face challenges with aqueous solubility.
Experimental Determination of LogP:
The gold standard for LogP determination is the shake-flask method , as outlined by OECD Guideline 107.[4][7]
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for drug discovery applications).
-
Dissolution of Compound: Dissolve a known amount of 2-Cyclohexyl-2-methylpropan-1-ol in the n-octanol phase.
-
Partitioning: Combine the n-octanol solution with the aqueous phase in a separatory funnel. Shake vigorously for a predetermined time to allow for partitioning between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation may be required to ensure clear separation.
-
Quantification: Analyze the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Caption: Workflow for Shake-Flask LogP Determination
Aqueous Solubility
The predicted low aqueous solubility (133.8 mg/L) is consistent with the compound's lipophilic nature. Poor aqueous solubility can be a major hurdle in drug development, impacting formulation and bioavailability.
Experimental Determination of Aqueous Solubility:
The shake-flask method is also a reliable technique for determining thermodynamic solubility.
Protocol: Thermodynamic Solubility Determination
-
Compound Addition: Add an excess amount of solid 2-Cyclohexyl-2-methylpropan-1-ol to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Proposed Grignard Synthesis Route
Spectroscopic Identification and Characterization
The structural elucidation of 2-Cyclohexyl-2-methylpropan-1-ol would rely on a combination of standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different proton environments. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. [8]The protons on the carbon bearing the hydroxyl group (-CH₂OH) would be a singlet. The two methyl groups are equivalent and would appear as a single sharp singlet. The protons of the cyclohexyl ring will show complex multiplets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the hydroxyl group will be in the range of 60-70 ppm. [8]The quaternary carbon will also be readily identifiable. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups. [9]* IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. [1][10][11][12][13][14]A strong C-O stretching absorption is expected in the range of 1100-1200 cm⁻¹, characteristic of a tertiary alcohol. [11][15]* Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) for tertiary alcohols is often weak or absent due to facile fragmentation. [16]Common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage, which would involve the loss of the cyclohexyl or a methyl group.
Safety, Handling, and Storage
While a specific safety data sheet for 2-Cyclohexyl-2-methylpropan-1-ol is not widely available, GHS hazard classifications from PubChem indicate that it is a skin and eye irritant and may cause respiratory irritation. [1][2]General precautions for handling tertiary alcohols and chemical irritants should be followed. [17][18][19][20]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes. [3][17][18] * Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn to prevent skin contact. [3][21][17][18] * Body Protection: A lab coat or other protective clothing should be worn. [3]* Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any vapors. [17][19] * Avoid direct contact with skin and eyes. [17] * Keep away from heat, sparks, and open flames, as alcohols are generally flammable. [17][18][22][23] * Ground and bond containers when transferring material to prevent static discharge. [18]* Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [22][24][25] * Store away from strong oxidizing agents and other incompatible materials.
-
Follow all local regulations for the storage of flammable liquids.
-
Conclusion
2-Cyclohexyl-2-methylpropan-1-ol presents an interesting molecular architecture for further investigation. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, laying a foundation for its synthesis, characterization, and safe handling. The outlined experimental protocols offer a clear path for researchers to generate the necessary empirical data to further understand and utilize this compound in drug discovery and other scientific endeavors. As with any chemical, a commitment to safety and methodical experimentation is essential for successful and meaningful research.
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